molecular formula C23H15Cl2F3N4O5S B11219683 Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11219683
M. Wt: 587.4 g/mol
InChI Key: UHUQYSZRVJWECG-UHFFFAOYSA-N
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Description

2,4-DIMETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of pyrazolo[1,5-a]pyrimidine and thiophene moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This is typically achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2,4-DIMETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-DIMETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H15Cl2F3N4O5S

Molecular Weight

587.4 g/mol

IUPAC Name

dimethyl 5-[[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H15Cl2F3N4O5S/c1-9-17(21(34)36-2)20(38-18(9)22(35)37-3)30-19(33)14-8-16-29-13(10-4-5-11(24)12(25)6-10)7-15(23(26,27)28)32(16)31-14/h4-8H,1-3H3,(H,30,33)

InChI Key

UHUQYSZRVJWECG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F)C(=O)OC

Origin of Product

United States

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